molecular formula C9H20O4 B13757898 2,5,8,11-Tetraoxatridecane CAS No. 7382-29-8

2,5,8,11-Tetraoxatridecane

Cat. No.: B13757898
CAS No.: 7382-29-8
M. Wt: 192.25 g/mol
InChI Key: JRRDISHSXWGFRF-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatridecane: is an organic compound with the molecular formula C9H20O4 . It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatridecane typically involves the reaction of ethylene glycol derivatives under controlled conditions. One common method includes the tosylation of polyethylenglycol-monomethylether followed by subsequent reactions to form the desired compound . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,5,8,11-Tetraoxatridecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the ether groups to form different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 13-azido-2,5,8,11-tetraoxatridecane and 13-chloro-2,5,8,11-tetraoxatridecane .

Scientific Research Applications

2,5,8,11-Tetraoxatridecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatridecane involves its interaction with various molecular targets and pathways. The compound’s multiple ether groups allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the stability and solubility of the compound in various environments, making it useful in applications such as drug delivery and biochemical research .

Comparison with Similar Compounds

  • 2,5,8,11-Tetraoxatridecan-13-al
  • 2,5,8,11-Tetraoxatridecane-13-thiol
  • 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate

Comparison: Compared to similar compounds, this compound is unique due to its specific arrangement of ether groups, which provides distinct chemical properties and reactivity. For example, 2,5,8,11-Tetraoxatridecan-13-al contains an aldehyde group, which significantly alters its reactivity and applications compared to this compound .

Properties

CAS No.

7382-29-8

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane

InChI

InChI=1S/C9H20O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3-9H2,1-2H3

InChI Key

JRRDISHSXWGFRF-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCOC

Origin of Product

United States

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